N-(4-mercaptophenyl)methanesulfonamide
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Overview
Description
N-(4-mercaptophenyl)methanesulfonamide is an organosulfur compound with the molecular formula C7H9NO2S2 It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a mercapto group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-mercaptophenyl)methanesulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of 4-mercaptophenylamine with methanesulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-mercaptophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-(4-mercaptophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(4-mercaptophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of their function .
Comparison with Similar Compounds
Similar Compounds
- N-(4-mercaptophenyl)cyclopropanecarboxamide
- N-(4-sulfanylphenyl)cyclopropanecarboxamide
- N-(4-mercaptophenyl)cyclopropanecarboxamide
Uniqueness
N-(4-mercaptophenyl)methanesulfonamide is unique due to its combination of a sulfonamide group and a mercapto group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(4-sulfanylphenyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S2/c1-12(9,10)8-6-2-4-7(11)5-3-6/h2-5,8,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHLUCLNITXANH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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